molecular formula C15H22N2O2S B11513290 5-cyclohexylidene-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazol-4(5H)-one

5-cyclohexylidene-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazol-4(5H)-one

Cat. No.: B11513290
M. Wt: 294.4 g/mol
InChI Key: PWIFQIZXXNHEHG-UHFFFAOYSA-N
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Description

5-CYCLOHEXYLIDENE-2-(2,6-DIMETHYLMORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a synthetic organic compound that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CYCLOHEXYLIDENE-2-(2,6-DIMETHYLMORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves the condensation of cyclohexanone with 2,6-dimethylmorpholine and a thioamide under acidic or basic conditions. The reaction may require a catalyst to facilitate the formation of the thiazolidinone ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone ring or the morpholine moiety.

    Reduction: Reduction reactions could target the carbonyl group in the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Potential use as a lead compound in drug discovery and development.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 5-CYCLOHEXYLIDENE-2-(2,6-DIMETHYLMORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to the observed effects. The pathways involved could include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: A class of compounds with similar structural features and diverse biological activities.

    Morpholine Derivatives: Compounds containing the morpholine ring, known for their pharmacological properties.

    Cyclohexylidene Compounds: Molecules with a cyclohexylidene group, often used in medicinal chemistry.

Uniqueness

5-CYCLOHEXYLIDENE-2-(2,6-DIMETHYLMORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C15H22N2O2S

Molecular Weight

294.4 g/mol

IUPAC Name

5-cyclohexylidene-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazol-4-one

InChI

InChI=1S/C15H22N2O2S/c1-10-8-17(9-11(2)19-10)15-16-14(18)13(20-15)12-6-4-3-5-7-12/h10-11H,3-9H2,1-2H3

InChI Key

PWIFQIZXXNHEHG-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C2=NC(=O)C(=C3CCCCC3)S2

Origin of Product

United States

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